molecular formula C22H21N3O4 B11482775 2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide

2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide

Cat. No.: B11482775
M. Wt: 391.4 g/mol
InChI Key: FUMAAMYSXDSVJI-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a pyridine ring, and a benzamide moiety. Its chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to produce 2,6-dimethoxybenzamide.

    Introduction of the Pyridine Moiety: The next step involves the coupling of the benzamide with 2-amino-6-methylpyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained by purifying the reaction mixture through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}amine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Pharmacologically, this compound may exhibit potential therapeutic properties. Research into its effects on various biological targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction.

    Proteins: Interaction with intracellular proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the pyridine moiety, resulting in different chemical properties and biological activities.

    N-{2-[(6-Methylpyridin-2-yl)carbamoyl]phenyl}benzamide: Lacks the methoxy groups, affecting its reactivity and interactions.

    2,6-Dimethoxy-N-phenylbenzamide:

Uniqueness

2,6-Dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide is unique due to the presence of both methoxy groups and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-[(6-methylpyridin-2-yl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H21N3O4/c1-14-8-6-13-19(23-14)25-21(26)15-9-4-5-10-16(15)24-22(27)20-17(28-2)11-7-12-18(20)29-3/h4-13H,1-3H3,(H,24,27)(H,23,25,26)

InChI Key

FUMAAMYSXDSVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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